![molecular formula C12H20N4O2 B2455211 Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate CAS No. 1782579-44-5](/img/structure/B2455211.png)
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
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Description
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate (TBA-MPDP) is a chemical compound that has been used in a variety of scientific research applications. This compound has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In
Scientific Research Applications
- The diverse substituents at positions N1, C3, C4, C5, and C6 in this compound influence its biological activity. Modifying these positions allows fine-tuning of pharmacological properties .
- 4-tert-Butylpyridine , a derivative of pyrazolo[3,4-b]pyridine, serves as a specific additive in redox electrolytes for DSSCs. It enhances electron transfer and stability, improving overall cell efficiency .
- Some pyrazolo[3,4-b]pyridines exhibit anti-HIV activity. Researchers have investigated their potential as inhibitors of viral enzymes, such as reverse transcriptase and integrase .
- In vitro studies have demonstrated antibacterial activity for certain pyrazolo[3,4-b]pyridines. These compounds may serve as leads for developing new antibiotics .
Medicinal Chemistry and Drug Development
Redox Electrolytes in Dye-Sensitized Solar Cells (DSSCs)
Anti-HIV Activity
Antibacterial Properties
properties
IUPAC Name |
tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)15(4)14-10(8)13/h5-7H2,1-4H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVUJDIAZAGXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 83851294 |
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